2,5-Furandicarbonyl dichloride

Beschreibung

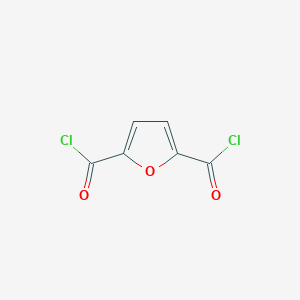

Structure

2D Structure

Eigenschaften

IUPAC Name |

furan-2,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSULNVJASBMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467223 | |

| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10375-34-5 | |

| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandicarbonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Production Routes for 2,5 Furandicarbonyl Dichloride

Chemical Synthesis from 2,5-Furandicarboxylic Acid (FDCA) Precursors

The most direct route to 2,5-furandicarbonyl dichloride involves the conversion of its parent diacid, FDCA. This transformation centers on the replacement of the carboxylic acid hydroxyl groups with chlorine atoms, a common reaction in organic synthesis known as acyl chlorination.

Thionyl Chloride (SOCl2) Mediated Acyl Chlorination Pathways

The reaction of carboxylic acids with thionyl chloride (SOCl₂) is a well-established and widely used method for preparing acyl chlorides. masterorganicchemistry.comchemistrysteps.com This pathway is readily applicable to the synthesis of FDCC from FDCA. The mechanism begins with the nucleophilic attack of a carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. youtube.comjove.com This forms a reactive chlorosulfite intermediate, which converts the hydroxyl group into an excellent leaving group. libretexts.org A subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of the acid chloride, with sulfur dioxide and hydrogen chloride gas as byproducts. masterorganicchemistry.com

A typical procedure involves heating FDCA under reflux with an excess of thionyl chloride, often with a catalytic amount of an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), until the evolution of gas ceases. google.com One documented synthesis reported a yield of 89% for FDCC from FDCA using this method. google.com

Exploration of Alternative Chlorinating Agents for Enhanced Efficiency

While thionyl chloride is effective, research has explored other chlorinating agents to potentially improve efficiency, mitigate harsh reaction conditions, or simplify purification.

Oxalyl Chloride ((COCl)₂): This reagent is known for converting carboxylic acids to acid chlorides under milder conditions than thionyl chloride, often at room temperature. researchgate.netcommonorganicchemistry.com The reaction is typically catalyzed by DMF. researchgate.net The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which can simplify product isolation. sci-hub.se

Phosphorus Pentachloride (PCl₅): PCl₅ is another powerful chlorinating agent capable of converting carboxylic acids to their corresponding acyl chlorides. scimplify.comunacademy.comsciencemadness.org The reaction mechanism involves the attack of the carboxylic acid on the phosphorus center, ultimately forming the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct. jove.comsciencemadness.org The formation of the stable P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.com

| Chlorinating Agent | Chemical Formula | Typical Conditions | Byproducts | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, often with catalytic DMF | SO₂, HCl | Commonly used, effective, with reported yields up to 89%. google.com |

| Oxalyl Chloride | (COCl)₂ | Room temperature, catalytic DMF | CO, CO₂, HCl | Milder conditions, gaseous byproducts simplify purification. researchgate.netsci-hub.se |

| Phosphorus Pentachloride | PCl₅ | Often requires heating | POCl₃, HCl | Powerful reagent; byproduct POCl₃ must be separated. jove.comsciencemadness.org |

Biomass-Derived Synthesis Pathways

Creating direct pathways from earlier-stage, biomass-derived platform molecules offers a more integrated and potentially more economical approach to producing this compound, bypassing the need to first isolate solid FDCA.

Derivatization from 5-(Chloromethyl)furfural (CMF) and 2,5-Diformylfuran (DFF)

A significant advancement has been the development of a synthetic route to FDCC that starts from furan (B31954) aldehydes. rsc.orgrsc.org This pathway leverages 5-(chloromethyl)furfural (CMF), a stable and accessible alternative to the more common 5-hydroxymethylfurfural (B1680220) (HMF). nih.govrsc.org

The process involves two key steps:

CMF to DFF: 5-(Chloromethyl)furfural can be oxidized to 2,5-diformylfuran (DFF). While the traditional method uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and oxidant, newer methods have been explored using oxidants like pyridine (B92270) N-oxide with copper catalysts. nih.govmdpi.comresearchgate.net

DFF to FDCC: The crucial step is the direct conversion of DFF to this compound (FDCC). This has been achieved in high yield through a simple, solvent-free reaction using tert-butyl hypochlorite (B82951) (t-BuOCl) as the oxidizing and chlorinating agent. rsc.org

This innovative route provides a direct link from biomass-derived furan aldehydes to the reactive diacyl chloride monomer, representing a significant shortcut in the value chain.

| Step | Precursor | Product | Key Reagents/Conditions | Reported Yield |

|---|---|---|---|---|

| 1 | 5-(Chloromethyl)furfural (CMF) | 2,5-Diformylfuran (DFF) | DMSO, 150°C, 18h | 81% mdpi.com |

| 2 | 2,5-Diformylfuran (DFF) | This compound (FDCC) | tert-Butyl hypochlorite (t-BuOCl), solvent-free | High Yield rsc.org |

Integrated Biorefinery Approaches for Precursor Production

The viability of any FDCC synthesis route is intrinsically linked to the efficient production of its precursors, principally FDCA and its intermediates like HMF and DFF. Integrated biorefineries are designed to convert biomass, such as lignocellulose or marine plants, into a spectrum of value-added chemicals. nih.govcranfield.ac.uk

Biomass (e.g., Cellulose (B213188), Sucrose) → C6 Sugars → HMF → FDCA → FDCC

This integrated approach is the cornerstone of producing bio-based FDCC. Research focuses on optimizing each step, from improving HMF yields and selectivity to developing robust catalysts for the oxidation of HMF to FDCA. cranfield.ac.ukresearchgate.net Marine plants, including macroalgae and seagrass, are also being explored as promising renewable feedstocks for FDCA production within a biorefinery concept. nih.gov

Catalytic Innovations in this compound Synthesis

While the final conversion of FDCA to FDCC is a relatively standard chemical transformation, catalytic innovations are paramount in the preceding steps, which dictate the purity, availability, and sustainability of the precursors.

The catalytic oxidation of HMF is a major focus of research. The reaction proceeds through intermediates such as DFF and 5-hydroxymethyl-2-furoic acid (HMFA). nih.gov A variety of catalytic systems have been developed to maximize the yield of the desired end-product, either DFF or FDCA.

For DFF Production: Efficient catalytic systems are crucial for the selective oxidation of HMF's alcohol group to an aldehyde. Catalysts based on vanadium, manganese, and ruthenium have shown high selectivity for producing DFF from HMF. ncsu.eduresearchgate.net Bifunctional catalysts that can both dehydrate fructose (B13574) to HMF and then oxidize it to DFF in a one-pot process are also being developed. ncsu.edu

For FDCA Production: A wide range of noble metal (e.g., Ru, Au, Ag) and non-noble metal catalysts have been investigated for the aerobic oxidation of HMF to FDCA. mdpi.comresearchgate.net For instance, a Ru/Al₂O₃ catalyst achieved a 98% selectivity for FDCA at 140°C. researchgate.net Electrocatalytic methods are also emerging as a green alternative, with catalysts like RuO₂/MnO₂/CNT showing promise for converting HMF to FDCA in base-free solutions. rsc.org Furthermore, novel catalytic processes are being designed to produce FDCA from other biomass-derived molecules like furfural, using CO₂ as a C1 source in a convergent synthesis approach. rsc.orgresearchgate.net

The development of these highly selective and stable catalysts is critical for producing high-purity FDCA, which is essential for the subsequent high-yield synthesis of this compound.

| Precursor | Product | Catalytic System | Key Conditions | Yield / Selectivity |

|---|---|---|---|---|

| HMF | DFF | ZnFe₁.₆₅Ru₀.₃₅O₄ | 110°C, 4h, DMSO | 93.5% Yield acs.org |

| HMF | FDCA | Ru/Al₂O₃ | 140°C, 30 bar O₂, aqueous Na₂CO₃ | 98% Selectivity researchgate.net |

| Fructose | FDCA | Fe₃O₄-RGO-SO₃H then ZnFe₁.₆₅Ru₀.₃₅O₄ | Two-step, one-pot | 70.5% Yield acs.org |

| HMF | FDCA | RuO₂/MnO₂/CNT (Electrocatalytic) | 0.9 V, base-free aqueous solution | 72.1% Yield rsc.org |

Homogeneous and Heterogeneous Catalysis for Precursor Transformation

The transformation of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from biomass, into FDCA is a critical step. Both homogeneous and heterogeneous catalysis have been extensively investigated to achieve high yields and selectivity.

Homogeneous Catalysis:

Homogeneous catalysts, being in the same phase as the reactants, offer high activity and selectivity due to excellent contact. A prominent example is the Co/Mn/Br system, which has been shown to be highly effective for the aerobic oxidation of HMF to FDCA. nih.gov Research has demonstrated that optimizing the molar ratio of the catalytic components is crucial for maximizing FDCA yield. sci-hub.se For instance, a study achieved a 95.9% yield of FDCA in a relatively short reaction time by carefully controlling the concentrations of cobalt, manganese, and bromide ions. sci-hub.se

| Catalyst System | Oxidant | Temperature (°C) | Pressure | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |

| Co/Mn/Br | Air | 150 | 0.8 MPa | <0.33 | 100 | 92 | nih.gov |

| Co/Mn/Zr/Br | O₂ | 125 | 70 bar | - | - | 60 | nih.gov |

| VOSO₄/Cu(NO₃)₂ | O₂ | 90 | 1.0 MPa | - | 100 | ~50 | nih.gov |

| CuCl/TEMPO | O₂ | Room Temp | 1 atm | 24 | >95 | - | nih.gov |

Heterogeneous Catalysis:

Heterogeneous catalysts, existing in a different phase from the reactants, offer significant advantages in terms of separation and reusability. Noble metals, particularly platinum (Pt) and gold (Au), supported on various materials have shown exceptional performance in the oxidation of HMF. For example, a Pt/ZrO₂ catalyst achieved a 97.3% FDCA yield in base-free conditions. frontiersin.org Similarly, Au supported on hydrotalcite (HT) has demonstrated high catalytic activity and stability, maintaining FDCA yields greater than 90% over multiple reaction cycles. frontiersin.org Non-noble metal catalysts are also being explored as more cost-effective alternatives. For instance, an amorphous NiOx catalyst has shown promising results, achieving a 34.14% yield under optimized conditions. mdpi.com

| Catalyst | Support | Oxidant | Temperature (°C) | Pressure | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |

| Pt | ZrO₂ | O₂ | 100 | - | 12 | 100 | 97.3 | frontiersin.org |

| Pt | C-O-Mg | O₂ | 110 | 10 bar | - | - | 97 | frontiersin.org |

| Au | Hydrotalcite (HT) | O₂ | - | - | - | - | >90 | frontiersin.org |

| 2% Pd | Hydrotalcite (HT) | O₂ | - | - | 3 | 99.4 | 91.9 | frontiersin.org |

| NiOx | - | NaClO | 25 | - | 1 | 80.2 | 34.14 | mdpi.com |

| Ru(OH)x | La₂O₃ | O₂ | 100 | 30 bar | - | 98 | 48 | frontiersin.org |

| Ni₀.₉-Pd₀.₁ | Mg(OH)₂ | O₂ | 100 | - | - | - | 89 | frontiersin.org |

Electrocatalytic and Biocatalytic Oxidation Strategies for 2,5-Furandicarboxylic Acid (FDCA)

In the quest for more sustainable and efficient synthesis routes, electrocatalytic and biocatalytic methods for FDCA production are gaining significant attention. These approaches often operate under milder conditions compared to traditional chemical catalysis.

Electrocatalytic Oxidation:

Electrocatalysis offers a green and controllable method for HMF oxidation by using electricity to drive the reaction. The choice of electrode material is critical to achieving high selectivity and yield. Noble metals like gold (Au) and palladium (Pd) have been shown to be effective. rsc.org For instance, bimetallic Pd-Au catalysts can achieve deeper oxidation to FDCA at lower potentials compared to their monometallic counterparts. rsc.org Nickel-based catalysts have also emerged as a cost-effective alternative, with a NiP@Ni/C catalyst achieving over 90% FDCA yield. mdpi.com Manganese oxide (MnOx) anodes have been successfully used for HMF oxidation in acidic media, affording a 53.8% FDCA yield. nih.gov

| Catalyst/Electrode | Electrolyte | Potential (V vs. Ag/AgCl) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |

| Ru⁺²·⁹/CNT | 0.1 M K₂SO₄ | 0.95 | 24 | 100 | 90.2 | mdpi.com |

| Pd₂Au₁/C | Alkaline | - | - | - | - | rsc.org |

| NiP@Ni/C | - | - | - | >90 | >90 | mdpi.com |

| MnOx anode | pH 1 H₂SO₄ | - | - | - | 53.8 | nih.gov |

| RuO₂/MnO₂/CNT | 0.1 M K₂SO₄ | 0.9 | - | - | 72.1 | rsc.org |

Biocatalytic Oxidation:

Biocatalysis utilizes enzymes or whole microorganisms to catalyze the oxidation of HMF to FDCA under mild and environmentally friendly conditions. acs.org This approach offers high selectivity, reducing the formation of byproducts. acs.org Enzymes such as aryl-alcohol oxidase (AAO) from fungi have demonstrated the ability to perform the complete oxidation of HMF to FDCA. nih.gov In some cases, a cascade of enzymes is employed to efficiently convert HMF through its intermediates to the final product. For example, a combination of galactose oxidase (GO) and vanillin (B372448) dehydrogenase (VDH) has been used to achieve a 92% yield of FDCA in 36 hours. mdpi.com Whole-cell biocatalysis, using microorganisms like Pseudomonas putida, has also shown great promise, with one study reporting a 97% yield of FDCA in a fed-batch process. mdpi.com

| Biocatalyst | Substrate Concentration | Temperature (°C) | Time (h) | FDCA Yield (%) | Reference |

| Galactose Oxidase (GO) M₃₋₅ CFE & E. coli_VDH1_NOX cells | 20 mM HMF | 30 | 36 | 92 | mdpi.com |

| Pseudomonas putida (HmfH enzyme) | - | - | 144 (fed-batch) | 97 | mdpi.com |

| Aryl-alcohol oxidase (AAO) with catalase | 1.5 mM HMF | - | - | 99 | nih.gov |

Optimization of Reaction Parameters for Yield and Purity in Academic Settings

The final step in the synthesis of this compound involves the conversion of FDCA using a chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this transformation. Academic research has focused on optimizing reaction parameters to maximize the yield and purity of the final product.

Key parameters that are often optimized include the reaction temperature, reaction time, and the molar ratio of FDCA to the chlorinating agent. For instance, a study reported a yield of 89% for this compound by reacting FDCA with thionyl chloride. While specific academic studies detailing a broad optimization of this final step are not as prevalent as those for FDCA production, the general principles of chemical synthesis suggest that careful control of these parameters is essential to prevent side reactions and ensure a high-purity product. The removal of excess thionyl chloride and byproducts like hydrogen chloride and sulfur dioxide is also a critical aspect of the purification process.

Polymerization Reactions and Macromolecular Engineering with 2,5 Furandicarbonyl Dichloride

Synthesis of Furan-Based Polyesters

The primary application of 2,5-furandicarbonyl dichloride in polymer chemistry is in the synthesis of furan-based polyesters. These materials are considered promising alternatives to their petroleum-based counterparts, such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). acs.orgnih.gov The polymerization is typically achieved through polycondensation reactions with various diols.

Poly(alkylene 2,5-furandicarboxylate)s are a class of polyesters synthesized from this compound and aliphatic diols of varying chain lengths. The properties of these polymers can be tailored by adjusting the number of methylene (B1212753) units in the diol comonomer.

Poly(ethylene 2,5-furandicarboxylate) (PEF) is the most prominent member of the furan-based polyester (B1180765) family and is synthesized from this compound and ethylene (B1197577) glycol. wikipedia.orgncsu.edunih.gov PEF is considered a direct bio-based alternative to PET, exhibiting superior gas barrier properties, which makes it highly suitable for packaging applications. wikipedia.org The synthesis of PEF can be achieved through direct esterification or melt polymerization. researchgate.netscribd.com

Research has shown that the thermal properties of PEF are distinct from PET. For instance, the glass transition temperature (Tg) of PEF is approximately 84°C, which is higher than that of PET, while its melting temperature (Tm) is around 21°C, which is lower than that of PET. researchgate.net The thermal stability of PEF is reported to be up to 373°C. researchgate.net

Thermal Properties of PEF Compared to PET

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature |

|---|---|---|---|

| PEF | ~84°C researchgate.net | ~21°C researchgate.net | Up to 373°C researchgate.net |

| PET | ~67-81°C | ~250-265°C | >350°C |

Copolymers of PEF have also been synthesized to modify its properties. For example, the incorporation of 1,5-pentanediol (B104693) has been shown to improve tensile strength and oxygen barrier properties. ncsu.edu

Poly(butylene 2,5-furandicarboxylate) (PBF) is another important furan-based polyester, synthesized from this compound and 1,4-butanediol. nih.govncsu.eduresearchgate.net PBF is considered a bio-based analogue of PBT. The synthesis is often carried out via a two-step melt polycondensation process. nih.gov

PBF exhibits a high tendency to crystallize, with a glass transition temperature (Tg) of 32°C and two distinct melting temperatures (Tm) at 130°C (β-phase) and 169°C (α-phase). researchgate.net The degree of polymerization of PBF can reach as high as 125. researchgate.net Higher homologs, such as poly(hexylene 2,5-furandicarboxylate) (PHF), have also been synthesized and characterized. PHF, for instance, displays a Tg of 28.1°C and a Tm of 148.2°C. ncsu.edu

Thermal Properties of PBF and Higher Homologs

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

|---|---|---|

| PBF | 32°C researchgate.net | 130°C (β-phase), 169°C (α-phase) researchgate.net |

| PHF | 28.1°C ncsu.edu | 148.2°C ncsu.edu |

Polyesters entirely derived from renewable resources have been prepared by the polycondensation of this compound with dianhydrohexitols, such as 1,4:3,6-dianhydro-D-sorbitol (isosorbide), 1,4:3,6-dianhydro-D-mannitol, and 1,4:3,6-dianhydro-L-iditol. kpi.ua These polyesters exhibit excellent thermal stability and high glass transition temperatures, around 185°C. kpi.ua However, they tend to have a low degree of crystallinity. kpi.ua The synthesis is typically carried out via solution polycondensation in the presence of a base like pyridine (B92270) to yield colorless, fibrous polymers. kpi.ua

An alternative to polycondensation for synthesizing furan-based polyesters is the ring-opening polymerization (ROP) of cyclic oligoesters. upc.edursc.org This method can lead to high molecular weight polymers. rsc.org Cyclic oligo(alkylene 2,5-furandicarboxylate)s are first synthesized through methods like pseudo-high dilution cyclization of this compound with the appropriate diol. upc.edumdpi.com These cyclic oligomers are then subjected to ROP, often catalyzed by organometallic compounds, to produce the linear polyester. rsc.org

For instance, both PEF and PBF have been successfully synthesized via ROP of their respective cyclic oligomers. upc.edu The thermal properties of the polymers obtained through ROP are in full agreement with those of polymers synthesized by melt polycondensation. upc.edu The polymerization rate has been observed to be higher for the butylene-based cyclic oligomers compared to the ethylene-based ones. upc.edu

Poly(alkylene 2,5-furandicarboxylate)s: Structural and Compositional Variations

Fabrication of Furan-Containing Poly(ether ketone)s

This compound can also be utilized in the synthesis of furan-containing poly(ether ketone)s (PEKs). These high-performance thermoplastics are known for their excellent thermal stability and chemical resistance. acs.orgresearchgate.net The fabrication of these polymers is achieved through a Friedel-Crafts polymerization reaction between this compound and aromatic ethers like diphenyl ether or 1,4-diphenoxybenzene (B1210776), using a Lewis acid catalyst such as aluminum chloride (AlCl₃). acs.orgresearchgate.net

Interestingly, traditional polymerization in common organic solvents like 1,2-dichloroethane (B1671644) or nitrobenzene (B124822) has proven to be ineffective for this reaction. acs.org However, conducting the polymerization in specific ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl), has been shown to be successful, yielding high molecular weight polymers in good yields. acs.org The resulting furan-containing PEKs exhibit thermal stability and chemical resistance comparable to conventional PEKs. acs.orgresearchgate.net

Friedel-Crafts Polymerization in Molecular and Ionic Liquid Systems

Friedel-Crafts polymerization represents a key method for synthesizing aromatic polymers, and this compound serves as a valuable bio-based monomer for this process. However, the success of this reaction is highly dependent on the solvent system employed. Research has shown that traditional molecular solvents are often ineffective for the polymerization of this monomer. For instance, attempts to polymerize this compound with aromatic ethers like diphenyl ether and 1,4-diphenoxybenzene using an aluminum chloride (AlCl₃) catalyst did not yield polymers in solvents such as 1,2-dichloroethane and nitrobenzene. acs.org

The primary issue in these molecular solvents is related to the formation and properties of the reaction intermediate. The Friedel-Crafts polymerization proceeds through a swollen gel phase consisting of oligomer-AlCl₃ complexes. In conventional organic solvents, these complexes precipitate as physical gels that are not sufficiently swollen, which stifles further chain growth and prevents the formation of high molecular weight polymers. acs.org

In contrast, ionic liquids have proven to be effective media for this reaction. Specifically, the polymerization of this compound has been successfully carried out in 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl). acs.org The use of this ionic liquid facilitates the formation of more highly swollen gels, which allows the polymerization to proceed, resulting in high molecular weight aromatic poly(ether ketone)s in good yields. acs.org Furthermore, model reactions involving this compound and anisole (B1667542) have indicated a higher reaction rate constant in [C₄mim]Cl compared to 1,2-dichloroethane, highlighting the dual role of the ionic liquid in enhancing both swelling and intrinsic reactivity. acs.org

Mechanistic Investigations of Polymerization Kinetics and Gel Formation

The mechanism of polymerization involving this compound is intrinsically linked to the physical state of the reaction medium, particularly the formation of gels. As observed in Friedel-Crafts polymerizations, the formation of a physical gel is a critical step. The effectiveness of the polymerization is determined by the ability of this gel to remain swollen and accessible to reactants. In molecular solvents, the precipitated, poorly-swollen gels act as a kinetic barrier, halting the reaction at the oligomer stage. acs.org In suitable ionic liquids, the enhanced swelling of the oligomer-catalyst complex allows for sustained diffusion of monomers to the reactive chain ends, enabling the achievement of high molecular weights. acs.org

While detailed kinetic studies specifically on the homopolymerization of this compound are limited, related research on the copolymerization of its parent molecule, 2,5-furandicarboxylic acid (FDCA), provides relevant insights. Studies on the synthesis of copolyesters like poly(ethylene terephthalate-co-furanoate) (PETF) have shown that the incorporation of the furan (B31954) ring can significantly influence esterification reaction kinetics. researchgate.netrsc.org The presence of FDCA units was found to improve the solubility of monomers during copolymerization, which in turn enhanced the reaction kinetics. researchgate.netrsc.org This suggests that the furan moiety itself plays a role in the physical and chemical dynamics of the polymerization process.

The tendency of FDCA-derived molecules to form organized structures through hydrogen bonding can also lead to the formation of organogels, which are fibrillar networks. researchgate.net While distinct from the physical gels formed during Friedel-Crafts polymerization, this characteristic underscores the strong intermolecular interactions inherent in furan-based structures, which can influence the aggregation and phase behavior during polymerization.

Development of Furan-Derived Polyamides

This compound is a highly reactive monomer for the synthesis of furan-derived polyamides (FPAs), which are promising bio-based alternatives to petroleum-derived semi-aromatic polyamides like polyphthalamides (PPAs). These materials are typically synthesized through the polycondensation of the dichloride with a variety of aliphatic or aromatic diamines. researchgate.net

The properties of the resulting FPAs are highly dependent on the structure of the diamine comonomer. For example, poly(hexamethylene furanamide) (PA6F), synthesized from this compound's parent acid and hexamethylenediamine, exhibits a high glass transition temperature (Tg) of 130°C and thermal stability comparable to its structural analogue, poly(hexamethylene terephthalamide) (PA6T). rsc.org A series of semi-aromatic polyamides synthesized from the dimethyl ester of FDCA and various aliphatic diamines displayed Tg values ranging from 97°C to 140°C. researchgate.net

However, a notable characteristic of many FPAs derived from FDCA is their amorphous nature. This has been attributed to the formation of intramolecular hydrogen bonds between the oxygen heteroatom in the furan ring and the hydrogens of the amide groups. researchgate.netstanford.edu These intramolecular bonds can reduce the extent of intermolecular hydrogen bonding, which is crucial for the crystallization and high performance of traditional polyamides. Molecular dynamics simulations suggest that this intramolecular interaction is a key reason why many FDCA-based SAPs are amorphous. stanford.edu Despite this, the resulting amorphous polymers can still possess high-performance characteristics, including significant thermal stability and mechanical strength. rsc.org

| Polyamide Name/Monomers | Synthesis Method | Glass Transition Temp. (Tg) | Number-Average Molecular Weight (Mn) | Key Findings |

|---|---|---|---|---|

| Poly(hexamethylene furanamide) (PA6F) | Melt Polycondensation | 130°C | 14,000 g/mol | Comparable thermal stability to PA6T. rsc.org |

| FPAs from DMFDC and aliphatic diamines (C4-C12) | Melt Polycondensation | 97 - 140°C | 8,000 - 11,000 g/mol | Amorphous materials due to intramolecular H-bonding. researchgate.net |

| Polyamide from FDCA dichloride and p-phenylenediamine | Solution Polycondensation | >350°C (Decomposition) | Not reported | High thermal stability. researchgate.net |

| Polyamide from FDCA dichloride and hexamethylenediamine | Solution Polycondensation | 155°C | Not reported | Lower Tg compared to aromatic diamine-based FPA. researchgate.net |

Creation of Polyurethanes from this compound

The synthesis of polyurethanes (PUs) traditionally involves the polyaddition reaction between diisocyanates and diols. Therefore, this compound, as an acyl chloride, is not a direct monomer for the conventional synthesis of polyurethanes. Instead, other derivatives of the parent 2,5-furandicarboxylic acid (FDCA) are utilized as precursors.

The primary route to furan-based polyurethanes involves the chemical reduction of FDCA or its esters to produce the corresponding diol, 2,5-bis(hydroxymethyl)furan (BHMF). mdpi.com This bio-based diol can then be reacted with various diisocyanates to yield furan-containing polyurethanes. This approach allows the incorporation of the rigid furan ring into the polyurethane backbone, potentially enhancing its thermal and mechanical properties.

Furthermore, significant research has been directed towards non-isocyanate polyurethanes (NIPUs) to address the toxicity concerns associated with isocyanate monomers. mdpi.com One such method involves the synthesis of a bis(cyclic carbonate) from FDCA, which can then undergo a polyaddition reaction with diamines to form NIPUs. rsc.org Another non-isocyanate route is the transurethanisation of BHMF with dicarbamates. mdpi.com While this compound is a key derivative of FDCA, its role in polyurethane synthesis is indirect, serving as a marker for the versatility of the FDCA platform from which the necessary diol and other precursors are derived.

Exploration of Bio-Polyimides Incorporating Furan Moieties

Bio-polyimides are a class of high-performance polymers that can be synthesized using renewable resources, and this compound is an important intermediate in this process. The synthesis involves a two-step reaction typical for polyimides. First, this compound is reacted with an aromatic diamine, such as 4,4'-oxybisbenzenamine (ODA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). mdpi.com This step, a solution polycondensation reaction, forms a soluble poly(amic acid) precursor.

In the second step, the poly(amic acid) is converted into the final polyimide through a process called imidization, which involves thermal or chemical cyclodehydration to form the stable imide rings in the polymer backbone. The incorporation of the furan moiety from this compound introduces a bio-based, rigid, five-membered heterocyclic ring into the polymer structure. mdpi.com

Research into bio-polyimide/halloysite nanotube (HNT) nanocomposites has demonstrated the potential of these materials. mdpi.com The in-situ polymerization of the furan-based polyimide in the presence of modified HNTs resulted in nanocomposite films with improved properties compared to the pure bio-polyimide. Specifically, the nanocomposites exhibited enhanced thermal stability, a higher glass transition temperature (Tg), and improved mechanical properties, with significant increases in tensile strength and Young's modulus. mdpi.com

| Material | Tensile Strength | Young's Modulus | Key Improvement |

|---|---|---|---|

| Pure Bio-Polyimide (PI) | ~79 MPa | ~1308 MPa | Baseline |

| PI-HNTs-1% Nanocomposite | 108.85 MPa | 2290 MPa | 37.7% increase in tensile strength; 75.1% increase in Young's modulus. mdpi.com |

Polymerization Reaction Methodologies

Solution polycondensation is a widely used and versatile method for synthesizing polymers from this compound under relatively mild conditions. This technique involves dissolving the monomers—the diacid chloride and a suitable comonomer (e.g., a diamine or a diol)—in a common solvent in which both are soluble. An acid scavenger, such as a tertiary amine (e.g., pyridine or triethylamine), is often added to neutralize the hydrochloric acid (HCl) byproduct, preventing side reactions and promoting the polymerization to high molecular weights. mdpi.comscribd.com

The choice of solvent is critical and depends on the specific polymer being synthesized. Common solvents include chlorinated hydrocarbons like tetrachloroethane (TCE) for polyesters and polar aprotic solvents like N,N-dimethylacetamide (DMAc) for polyamides and poly(amic acid) precursors. mdpi.comscribd.com The reaction temperature is typically kept low to moderate to control the reaction rate and minimize degradation.

A specialized form of this method is interfacial polycondensation. In this approach, the two reactive monomers are dissolved in separate, immiscible liquid phases (typically water and an organic solvent). The polymerization occurs rapidly at the interface between the two liquids. For instance, a polyester can be synthesized by dissolving this compound in an organic solvent like dichloromethane (B109758) and reacting it with a diol (like hydroquinone) dissolved in an aqueous alkaline solution. scribd.com This method is advantageous for its high reaction rates at room temperature, though it can sometimes lead to lower molecular weight polymers compared to high-temperature solution or melt methods.

| Polymer Type | Comonomer | Solvent System | Acid Scavenger/Conditions | Reference |

|---|---|---|---|---|

| Polyester | 2,5-bis(hydroxymethyl)furan | Tetrachloroethane (TCE) | Pyridine, 0°C | scribd.com |

| Polyester (Interfacial) | Hydroquinone (B1673460) | Dichloromethane / Water | NaOH, phase-transfer catalyst | scribd.com |

| Poly(amic acid) for Polyimide | 4,4'-Oxybisbenzenamine (ODA) | N,N-dimethylacetamide (DMAc) | Triethylamine (B128534) (Et₃N), room temp. | mdpi.com |

| Polyamide | p-Phenylenediamine | N-Methyl-2-pyrrolidone | - | researchgate.net |

Interfacial Polycondensation Techniques

Interfacial polycondensation is a valuable technique for synthesizing furan-based polymers, particularly when using the highly reactive this compound. This method is advantageous for producing polymers under mild conditions, which can help avoid the thermal degradation and discoloration often associated with high-temperature melt polycondensation. researchgate.netacs.org The process typically involves the reaction of this compound, dissolved in an organic solvent, with a diol or diamine dissolved in an aqueous phase, often with a base to neutralize the liberated hydrochloric acid.

Research has demonstrated the synthesis of various furanic polyesters and polyamides using this technique. For instance, the interfacial polycondensation of this compound with hydroquinone has been shown to produce a semicrystalline material characteristic of entirely aromatic polyesters, exhibiting high chain rigidity, poor solubility, and no discernible melting point. researchgate.netua.pt Similarly, when reacted with 2,5-bis(hydroxymethyl)furan (BHMF), the process yields poly(2,5-furandimethylene 2,5-furandicarboxylate), although challenges in achieving high molecular weights have been noted. researchgate.net

The choice of solvent system and acid acceptor is critical. An uncatalyzed solution polymerization in chloroform (B151607) at ambient temperature, using triethylamine as an acid acceptor, successfully produced a white, film-forming polymer with an intrinsic viscosity of 0.5 dL/g from 2,5-furandicarbonyl chloride and bisphenol A. researchgate.net However, attempts to synthesize polyesters with isosorbide (B1672297) and other 1,4:3,6-dianhydrohexitol isomers via solution polycondensation in 1,1,2,2-tetrachloroethane (B165197) have resulted in polymers with relatively low intrinsic viscosities, ranging from 0.11 to 0.38 dL/g. nih.gov While interfacial and solution polycondensation methods offer a route to furan-based polymers with reduced thermal stress, achieving high molecular weights remains a significant challenge, often resulting in materials with limited mechanical properties. rsc.org

Melt Polycondensation via Ester Derivatives (Comparative Studies)

Melt polycondensation is the most common industrial method for producing polyesters. In the context of furan-based polymers, this process typically utilizes ester derivatives of 2,5-furandicarboxylic acid (FDCA), most notably dimethyl 2,5-furandicarboxylate (DMFD), rather than the more reactive this compound. nih.govnih.gov The process involves two stages: a transesterification step where DMFD reacts with a diol (like ethylene glycol) to form oligomers and release methanol (B129727), followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight. nih.govrsc.org

Comparative studies often focus on the choice between FDCA (direct esterification) and DMFD (transesterification) as the starting monomer for producing poly(ethylene furanoate) (PEF). While direct esterification with FDCA is more atom-efficient and can potentially be adapted to existing polyethylene (B3416737) terephthalate (B1205515) (PET) production lines, it presents challenges. mdpi.com FDCA has poor solubility and its direct use can lead to issues with thermo-oxidative degradation and discoloration at the high temperatures required for polymerization. mdpi.commdpi.com

Using DMFD is often preferred in laboratory settings and by some industrial producers to resolve the instability and degradation issues associated with FDCA. nih.govmdpi.com The purification of DMFD via sublimation or recrystallization can lead to a higher purity monomer, which helps in achieving higher molecular weights and reducing discoloration in the final polymer. mdpi.com However, the DMFD route is less atom-economical and requires the removal and recycling of methanol. nih.gov Studies have shown that under similar conditions, FDCA can be more effective than DMFD in producing high molecular weight PEF, though it may require careful control of reaction conditions to mitigate degradation. mdpi.commdpi.com

| Parameter | 2,5-Furandicarboxylic Acid (FDCA) | Dimethyl 2,5-Furandicarboxylate (DMFD) |

|---|---|---|

| Polymerization Route | Direct Esterification | Transesterification |

| Key Advantage | Higher atom efficiency; potential use in existing PET infrastructure. mdpi.com | Higher purity achievable; circumvents FDCA's thermal instability and discoloration issues. mdpi.commdpi.com |

| Key Disadvantage | Poor solubility; prone to thermo-oxidative degradation and discoloration at high temperatures. mdpi.commdpi.com | Less atom-economical; requires an additional esterification step from FDCA and removal of methanol byproduct. nih.govnih.gov |

| Molecular Weight Attainment | Can be more effective in producing higher molecular weight PEF under optimized conditions. mdpi.commdpi.com | Often used to achieve high molecular weight due to higher monomer purity. mdpi.com |

| Industrial Preference | Favored for industrial production due to process economics and similarity to the TPA route for PET. nih.govmdpi.com | Often preferred in lab synthesis and by some producers to ensure higher polymer quality. nih.gov |

Challenges and Strategies in Polymerization Process Control

Attainment and Control of High Molecular Weights

A significant challenge in the synthesis of furan-based polyesters like PEF is achieving a sufficiently high molecular weight to ensure good mechanical properties for applications such as bottles and fibers. nih.govrsc.org The polycondensation reactions, particularly in the melt phase, are equilibrium-driven, and efficient removal of byproducts (e.g., ethylene glycol, water, or methanol) is crucial for driving the reaction toward high molecular weight polymer formation.

However, the high temperatures required for melt polycondensation can also lead to degradation reactions that limit the final molecular weight. nih.gov To overcome this, a common and effective strategy is the application of solid-state polymerization (SSP) as a third step after melt polycondensation. nih.govmdpi.com SSP involves heating the semi-crystalline prepolymer chips to a temperature between the glass transition temperature (Tg) and the melting temperature (Tm) under vacuum or an inert gas flow. mdpi.com Under these milder conditions, the polymer chains have sufficient mobility to react further, increasing the molecular weight significantly without melting and with a reduced risk of thermal degradation. For furan-based polyesters like poly(propylene furanoate) (PPF) and poly(butylene furanoate) (PBF), increasing SSP time and temperature has been shown to effectively increase intrinsic viscosity and molecular weight. mdpi.com In one study, the molecular weight of PEF was increased tenfold after 72 hours of SSP. mdpi.com

Addressing Thermal Degradation and Discoloration in Polymer Synthesis

Furan-based polymers are susceptible to thermal degradation and discoloration during high-temperature melt polycondensation, which is a major obstacle to their commercialization. frontiersin.orgresearchgate.net Discoloration, often appearing as a yellow to brown tint, can be caused by impurities in the FDCA monomer, side reactions like decarboxylation, or the catalyst system used. frontiersin.orgnih.gov The furan ring itself is prone to thermal degradation, and prolonged exposure to high temperatures (e.g., 260-280°C) exacerbates this issue. mdpi.comfrontiersin.orgnih.gov

Several strategies are employed to mitigate these problems:

Monomer Purification: Using highly purified monomers, such as sublimated DMFD, can significantly reduce discoloration. mdpi.com

Optimized Reaction Conditions: Minimizing reaction time and temperature can reduce the extent of degradation. mdpi.com However, this must be balanced with the need to achieve a high molecular weight.

Catalyst Selection: Certain metal catalysts, particularly titanates, can contribute to higher coloration, whereas other systems may yield lighter-colored products. rsc.orgresearchgate.net The use of heat stabilizers, such as tris(nonylphenyl)phosphite, can also considerably reduce the coloration of the final polyester. nih.gov

Alternative Polymerization Routes: To completely avoid the harsh conditions of melt polycondensation, alternative methods are being explored. Ring-opening polymerization (ROP) of FDCA-based cyclic oligomers is a promising technique that can produce high molecular weight, uncolored PEF in a much shorter time (<30 minutes). frontiersin.orgnih.gov

The primary thermal degradation mechanism for furan-based polyesters at temperatures below 500°C is β-hydrogen scission, which leads to the formation of vinyl and carboxyl-terminated polymer chains. researchgate.net

Minimizing Side Reactions and Chain Defects (e.g., Decarboxylation)

Side reactions during polymerization can introduce chain defects that limit molecular weight and negatively impact the final properties of the polymer. One of the most significant side reactions in the synthesis of furanic polyesters is the decarboxylation of the furan ring, especially at elevated temperatures. acs.orgresearchgate.netacs.org This reaction leads to the formation of non-reactive furyl-terminated species, which act as chain terminators and prevent the attainment of high molecular weight. researchgate.net

Another common side reaction, particularly when using ethylene glycol, is the etherification of the diol, which produces diethylene glycol (DEG) units. researchgate.net These DEG units are incorporated into the polymer chain, altering its structure and affecting properties such as crystallinity and thermal behavior. The formation of DEG is influenced by the catalyst type and the excess of diol used; a higher diol-to-diacid ratio can increase DEG content. researchgate.net

Strategies to minimize these side reactions include:

Mild Reaction Conditions: Using lower polymerization temperatures can reduce the rate of both decarboxylation and DEG formation. acs.org Enzymatic polymerization, which proceeds under very mild conditions, is an excellent method to avoid these issues. acs.orgacs.org

Precise Stoichiometry: Tightly controlling the monomer ratio can limit side reactions. For example, using a lower excess of ethylene glycol can reduce the formation of DEG units. researchgate.net

Catalyst Choice: The selection of an appropriate catalyst can influence the prevalence of side reactions. Some catalyst systems may favor the desired polymerization reaction over undesired side reactions.

Influence of Catalyst Systems and Solvent Environments on Polymerization Outcome

The choice of catalyst is paramount in controlling the synthesis of furan-based polyesters, profoundly influencing reaction rates, final molecular weight, and polymer color. rsc.orgresearchgate.net A wide range of catalysts, typically based on metals like titanium, tin, antimony, and zinc, have been investigated.

In the melt polycondensation of DMFD with ethylene glycol, titanium-based catalysts such as tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS) have been found to be highly effective in the polycondensation stage, leading to a rapid increase in molecular weight. rsc.orgresearchgate.net However, these titanate catalysts also tend to produce polymers with more significant discoloration. rsc.orgresearchgate.net Antimony-based catalysts, like antimony oxide (Sb₂O₃), are also effective and can result in lower coloration at shorter polycondensation times. mdpi.comresearchgate.net Tin-based catalysts show variable effectiveness; for instance, tin(II) 2-ethylhexanoate (B8288628) (TEH) was found to be the slowest among a group of tested catalysts. rsc.orgresearchgate.net The complete removal of residual metal catalysts can be difficult and may negatively impact the polyester's long-term thermal stability and color. frontiersin.orgnih.gov

For solution and interfacial polymerization techniques, the solvent environment is a critical factor. In solution polymerization, the solvent must effectively dissolve the monomers and the growing polymer chains. For the reaction of 2,5-furandicarbonyl chloride, solvents like tetrachloroethane and chloroform have been used. researchgate.net The presence of an acid acceptor, such as triethylamine or pyridine, is necessary to neutralize the HCl byproduct and drive the reaction forward. researchgate.netnih.gov The choice of solvent and base can influence the solubility of the resulting polymer and, consequently, the achievable molecular weight. researchgate.net

| Catalyst Type | Catalyst Example(s) | Effect on Molecular Weight | Effect on Coloration | Reference(s) |

|---|---|---|---|---|

| Titanium-based | Tetrabutyl titanate (TBT), Titanium(IV) isopropoxide (TIS) | Highly effective; promotes rapid increase in intrinsic viscosity. | Yields the highest coloration among common catalysts. | rsc.org, researchgate.net |

| Antimony-based | Antimony oxide (Sb₂O₃), Antimony acetate (B1210297) | Effective; results in high molecular weight. | Exhibits low coloration, especially at shorter reaction times. | mdpi.com, researchgate.net |

| Tin-based | Tin(II) 2-ethylhexanoate (TEH), Dibutyltin(IV) oxide (DBTO) | Variable effectiveness; TEH reported as slow, while other tin catalysts can be effective. | Generally less coloration than titanates. Discoloration can increase with temperature. | rsc.org, frontiersin.org, researchgate.net |

| Zinc-based | Zinc acetate (Zn(OAc)₂) | Less effective than TBT for DMFD-based synthesis. | - | mdpi.com |

Structure Property Relationships and Performance Characteristics of 2,5 Furandicarbonyl Dichloride Derived Materials

Mechanical Property Analysis of Furan-Based Polymers

The incorporation of the furan (B31954) moiety into polymer chains significantly influences their mechanical response, leading to materials with high strength and stiffness. sugar-energy.com The aromatic nature of the furan ring provides strong intermolecular forces and structural rigidity, which enhances properties like tensile strength and modulus. sugar-energy.com

Furan-based polyesters, such as poly(ethylene furanoate) (PEF), demonstrate mechanical properties comparable or superior to their petroleum-based analogue, poly(ethylene terephthalate) (PET). mdpi.comnih.gov PEF has been reported to have a tensile modulus ranging from 2070 MPa to 2450 MPa and a tensile strength between 35 MPa and 66.7 MPa. ncsu.edunih.govsemanticscholar.org This high strength is attributed to the motional constraints imposed by the furan ring structure. mdpi.com

Other furan-based homopolyesters also exhibit robust mechanical properties. Poly(propylene 2,5-furandicarboxylate) (PPF) has a reported tensile modulus of 1500 MPa and a tensile strength of 68 MPa. nih.govsemanticscholar.org By varying the length of the diol used in polymerization, a wide range of mechanical behaviors can be achieved. For instance, a series of homopolyesters derived from FDCA and diols with 3 to 8 carbon atoms showed tensile moduli ranging from 340 to 2070 MPa. mdpi.com

Copolymerization offers a strategy to further tailor the mechanical performance. For example, modifying furan-based polyesters with isosorbide (B1672297) (ISB) can enhance the tensile modulus to a range of 14 MPa to 559 MPa. semanticscholar.orgmdpi.com Similarly, poly(butylene furandicarboxylate-co-glycolate) (PBFGA) copolyesters display tensile moduli between 500 and 1260 MPa and tensile strengths of 16–44 MPa. mdpi.com A nano-composite material based on a furan polyester (B1180765) achieved a high tensile strength of 92 MPa and a modulus of 3.1 GPa. window-to-china.de

| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Reference |

|---|---|---|---|

| Poly(ethylene furanoate) (PEF) | 2070 - 2450 | 35 - 66.7 | ncsu.edunih.govsemanticscholar.org |

| Poly(propylene 2,5-furandicarboxylate) (PPF) | 1500 | 68 | nih.govsemanticscholar.org |

| FDCA-based Homopolyesters (C3-C8 diols) | 340 - 2070 | Not Specified | mdpi.com |

| Poly(butylene furandicarboxylate-co-glycolate) (PBFGA) | 500 - 1260 | 16 - 44 | mdpi.com |

| Poly(decamethylene-co-isosorbide 2,5-furandicarboxylate)s (PDIsFs) | 14 - 559 | Not Specified | semanticscholar.orgmdpi.com |

| Furan Polyester-Mineral Composite | 3100 | 92 | window-to-china.de |

| Polyesters from FDCA, BDO, and BHEPS | Not Specified | 82 | mdpi.com |

The ductility of furan-based polymers, often measured by elongation at break, can be tuned significantly through chemical composition. While some furan-based polymers can be rigid, others can be designed to be highly flexible. At a sufficient molecular weight, PEF is a ductile material with an elongation at break reported to be as high as 450%. mdpi.comnih.gov In contrast, another study reported a much lower elongation at break of 4.2% for PEF. ncsu.edumdpi.com This variability highlights the sensitivity of mechanical properties to molecular weight and processing conditions.

Poly(butylene 2,5-furandicarboxylate) (PBF) is noted for its good ductility. ncsu.edu The elongation at break for furan-based homopolyesters can range from as low as 4.2% to 210%, depending on the aliphatic diol used. mdpi.com Copolymerization is a key strategy for enhancing toughness. Furan-based copolyesters have been synthesized with elongations at break reaching up to 830%. mdpi.com For example, the incorporation of poly(ethylene glycol) (PEG) into the PEF backbone resulted in an elongation at break of up to 60%. mdpi.com Similarly, certain furan-based quadri-copolyesters designed as alternatives to PBT have shown excellent ductility with an elongation at break of 830%. mdpi.com The addition of isosorbide units has also been shown to produce polyesters with elongations at break between 205% and 266%. semanticscholar.orgmdpi.com A furan-based mineral composite demonstrated a remarkable combination of strength and toughness, with an elongation at break exceeding 173%. window-to-china.de

| Polymer | Elongation at Break (%) | Reference |

|---|---|---|

| Poly(ethylene furanoate) (PEF) | 4.2 - 450 | mdpi.comncsu.edumdpi.com |

| FDCA-based Homopolyesters (C3-C8 diols) | 4.2 - 210 | mdpi.com |

| Poly(butylene adipate-co-butylene furandicarboxylate) (PBAF) | 230 - 758 | mdpi.com |

| Furan-based Quadri-copolyesters | 830 | mdpi.com |

| Poly(decamethylene-co-isosorbide 2,5-furandicarboxylate)s (PDIsFs) | 205 - 266 | semanticscholar.orgmdpi.com |

| Furan Polyester-Mineral Composite | >173 | window-to-china.de |

| Polyesters from FDCA, BDO, and BHEPS | 98 | mdpi.com |

Chemical Resistance and Solvatochromic Properties of Derived Materials

The performance of materials derived from 2,5-furandicarbonyl dichloride in various chemical environments is a critical aspect of their application potential. Furan-based polymers, such as PEF, generally exhibit good chemical resistance, particularly to non-polar solvents and oils, which is a beneficial characteristic for packaging applications. This resilience is attributed to the semi-crystalline nature of the polymer and the inherent stability of the furan ring.

However, as with other polyesters, the ester linkages in the polymer backbone are susceptible to chemical attack under specific conditions. These materials can be vulnerable to degradation by strong acids and bases. A primary mechanism of degradation is hydrolysis, where the ester bonds are cleaved by water. This process can be accelerated by elevated temperatures and the presence of acidic or basic catalysts, leading to a reduction in molecular weight and a deterioration of mechanical properties. The electron-rich nature of the furan ring can also influence its stability in the presence of strong oxidizing or reducing agents.

The incorporation of the furan moiety into polymer structures also opens possibilities for creating materials with unique optical properties, such as solvatochromism. Solvatochromism is the phenomenon where the color of a substance changes in response to the polarity of the solvent it is dissolved in. This effect arises from the differential stabilization of the ground and excited electronic states of the chromophoric molecule by the surrounding solvent molecules. The furan ring, with its conjugated π-electron system and heteroatom, can be a component of such chromophores. While extensive research on the solvatochromic properties of bulk PEF is not widely reported, the synthesis of novel furan-containing dyes and functional materials with solvatochromic behavior has been explored. This characteristic suggests a potential for developing furan-based polymers for applications in chemical sensing and smart materials, where a visual response to environmental changes is desired.

Analytical and Spectroscopic Characterization Techniques in 2,5 Furandicarbonyl Dichloride Research

Spectroscopic Characterization of Polymers and Oligomers

Spectroscopic methods are indispensable for confirming the successful polymerization and determining the detailed chemical structure of the resulting macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of FDCA-based polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the covalent incorporation of the furanic monomer and the corresponding co-monomer (typically a diol) into the polymer backbone. acs.orgresearchgate.net

In ¹H NMR spectra of furan-based polyesters, the proton signal corresponding to the furan (B31954) ring typically appears as a singlet in the aromatic region. For instance, in poly(ethylene 2,5-furandicarboxylate) (PEF), this peak is observed at approximately 7.20 ppm. The protons of the ethylene (B1197577) glycol unit appear at around 4.63 ppm. By varying the diol used in the polymerization, the chemical shifts of the aliphatic protons change accordingly, providing a clear signature of the polymer's composition. Two-dimensional (2D) NMR techniques, such as HSQC, can further confirm the connectivity between specific protons and carbons. nih.gov

Table 1: Characteristic ¹H NMR Chemical Shifts for Various FDCA-Based Polyesters

| Polymer | Monomer Unit | Proton Assignment | Chemical Shift (ppm) |

| PEF | Ethylene Glycol | Furan Ring (f₁) | 7.20 |

| Ethylene (a) | 4.63 | ||

| PPF | Propylene Glycol | Furan Ring | ~7.20 |

| Propylene (d, e) | 4.43, 2.15 | ||

| PBF | Butanediol | Furan Ring | ~7.20 |

| Butanediol (g, k) | 4.61, 2.08 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the characteristic functional groups present in the polymers derived from 2,5-furandicarbonyl dichloride. The successful formation of polyesters or polyamides is readily confirmed by the appearance of strong absorption bands corresponding to the ester or amide carbonyl stretching vibrations and the disappearance of bands associated with the starting materials, such as the acid chloride C=O stretch. researchgate.netacs.org

For furan-based polyesters like PEF, the FTIR spectrum is dominated by a strong carbonyl (C=O) stretching band of the ester group, typically observed around 1720 cm⁻¹. Other key absorptions include those related to the 2,5-disubstituted furan ring, such as C=C stretching and C-O-C stretching vibrations. The analysis of these spectra confirms the successful polymerization and provides insights into the molecular structure. researchgate.net

Table 2: Key FTIR Absorption Bands for FDCA-Based Polymers

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3130 | Aromatic C-H Stretch | Furan Ring |

| ~2960 | Aliphatic C-H Stretch | Alkyl Chain (from diol) |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1570 | C=C Stretch | Furan Ring |

| ~1280 | C-O-C Asymmetric Stretch | Ester Linkage & Furan Ring |

| ~960-760 | C-H Out-of-plane Bending | Furan Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the polymer structure, particularly the chromophores. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible regions of the electromagnetic spectrum. youtube.com In FDCA-based polymers, the furan ring and the associated conjugated system of double bonds and carbonyl groups act as a primary chromophore. youtube.com

The UV-Vis spectra of furan-based compounds typically show strong absorption in the UV region. For example, some furan-based dyes exhibit absorption maxima around 373-400 nm. mdpi.com Polyfuran can show a broad absorption band centered around 405 nm, corresponding to the π→π* electronic transition. globalresearchonline.net The position and intensity of these absorption bands can be influenced by the polymer's conjugation length and its chemical environment. This property is particularly relevant for applications requiring UV-shielding, where the polymer is designed to absorb harmful UV radiation. Some furan-based copolyesters have been shown to shield approximately 100% of UV light. In some cases, such as with polyfurfural, absorption peaks can extend into the visible region, with maxima observed at 570 and 740 nm, resulting in a colored material. imp.kiev.ua

Molecular Weight Determination Methodologies

The molecular weight and its distribution are critical parameters that profoundly influence the mechanical, thermal, and processing properties of polymers.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgyoutube.com GPC separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute from the chromatography column faster than smaller molecules.

This technique provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cz For FDCA-based polymers, GPC is used to confirm that high molecular weight polymers have been successfully synthesized and to assess the effectiveness of different catalysts or reaction conditions. acs.orgresearchgate.net The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polymer standards such as polystyrene. wikipedia.orglcms.cz

Intrinsic Viscosity Measurements for Polymer Chain Dimensions

Intrinsic viscosity [η] is a measure of a polymer's contribution to the viscosity of a solution and is directly related to the size and conformation of the polymer chains in that solution. polymerchar.comlsu.edu It is determined by measuring the flow times of dilute polymer solutions through a capillary viscometer, such as an Ubbelohde viscometer, at a constant temperature. lsu.eduazom.com

The intrinsic viscosity provides a simple yet reliable method to estimate the average molecular weight of a polymer through the Mark-Houwink-Sakurada equation, [η] = K * M^a, where M is the viscosity-average molecular weight and K and 'a' are constants specific to the polymer-solvent-temperature system. goettfert.com This method is frequently used in both research and industrial quality control for FDCA-based polymers to quickly assess the molecular weight of different synthesis batches. polymerchar.comanton-paar.com

Table 3: Reported Intrinsic Viscosity Values for Various FDCA-Based Polyesters

| Polymer System | Intrinsic Viscosity [η] (dL/g) |

| Poly(ethylene furanoate) (PEF) | 0.61 - 0.99 |

| Poly(isosorbide furanoate) (PIsF) | 0.39 |

| FDCA-based Copolyesters (PETF, PPTF, PBTF) | 0.74 - 0.98 |

| Poly(ethylene glycol) modified PEF (PEGFs) | 0.67 - 0.99 |

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are crucial for characterizing the thermal properties of polymeric materials derived from this compound. These methods provide valuable insights into the material's behavior at different temperatures, which is essential for determining its processing parameters and end-use applications.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of polymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal events such as the glass transition, crystallization, and melting. hu-berlin.de

The glass transition temperature (Tg) represents the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de For polyesters derived from 2,5-furandicarboxylic acid (FDCA), the length of the diol chain significantly influences the Tg. As the number of methylene (B1212753) units in the aliphatic diol increases, the Tg of the resulting poly(alkylene furanoate)s tends to decrease due to increased chain flexibility. mdpi.commdpi.com For instance, poly(propylene 2,5-furandicarboxylate) (PPF) exhibits a higher Tg compared to polyesters with longer diol chains like poly(octylene 2,5-furandicarboxylate) (POF). mdpi.com

In addition to the glass transition, DSC is used to determine the melting temperature (Tm) and cold crystallization temperature (Tcc) of semi-crystalline polymers. The melting peak is an endothermic event indicating the transition from an ordered crystalline structure to a disordered melt. hu-berlin.de Some furan-based polyesters, like poly(butylene 2,5-furandicarboxylate) (PBF), may also show an exothermic cold crystallization peak upon heating, which signifies the arrangement of amorphous chains into an ordered structure. acs.org The degree of crystallinity can be influenced by the polymer's chemical structure; for example, polyesters made with an even number of methylene groups in the diol subunit tend to be semi-crystalline, while those with an odd number are often amorphous. acs.org

Copolymerization can be used to tune the thermal properties. For example, incorporating 1,4-cyclohexanedimethanol (B133615) (CHDM) into PBF to create poly(butylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylic acid) (PBCF) copolyesters leads to a monotonous increase in Tg and Tm as the CHDM content rises. researchgate.net Similarly, furan-based poly(ester amide)s (PEAs) have been developed that show distinct glass transitions, cold crystallization, and melting temperatures, indicating that the incorporation of amide groups affects the polymer chains' mobility and interactions. rsc.org

Table 1: Thermal Transition Temperatures of Various FDCA-Based Polyesters

| Polymer | Glass Transition Temperature (Tg) in °C | Melting Temperature (Tm) in °C | Cold Crystallization Temperature (Tcc) in °C |

|---|---|---|---|

| Poly(propylene 2,5-furandicarboxylate) (PPF) | 52 | - | - |

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 40 | 173 | Noted |

| Poly(pentylene 2,5-furandicarboxylate) (PPeF) | 13 | - | - |

| Poly(hexylene 2,5-furandicarboxylate) (PHF) | Not reported | 148.2 | Not reported |

| Poly(octylene 2,5-furandicarboxylate) (POF) | 21.8 | 151.3 | Not reported |

| PBCF (31% CHDM) | 45.7 | 140.1 | Not reported |

Data sourced from multiple studies and may vary based on molecular weight and analytical conditions. mdpi.comacs.orgresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of polymers. The technique measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere, typically nitrogen or air. acs.org This analysis is critical for understanding the upper temperature limits for processing and application of polymers derived from this compound. acs.org

Furan-based polyesters and polyamides generally exhibit good thermal stability. sugar-energy.com TGA curves for these polymers typically show a single-step degradation process, and the results are used to determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax). acs.orgunict.it For instance, a series of furan-based homopolyesters synthesized with glycols containing three to six methylene groups showed high thermal stability, with decomposition beginning at temperatures well above 300°C. acs.org

The structure of the monomer units has a direct impact on thermal stability. Polyesters based on 2,5-FDCA have been shown to possess thermal stability that is comparable to, and in some cases better than, their terephthalic acid-based counterparts. sugar-energy.com The aromatic nature of the furan ring contributes to this high thermal resistance. sugar-energy.com The length of the aliphatic diol chain also plays a role; furanic polymers with longer methylene chains tend to be more thermally stable than their shorter-chain counterparts. mdpi.com Studies on copolyesters have also been conducted. For example, copolyesters of 2,5- and 2,4-furandicarboxylic acid isomers with various diols demonstrate good thermal stability, suggesting that the position of the carboxylic group does not drastically alter this property. rsc.orgacs.org

Table 2: Thermal Decomposition Data for FDCA-Based Polymers

| Polymer | Onset Decomposition Temperature (Tonset) in °C | Temperature of Maximum Weight Loss (Tmax) in °C |

|---|---|---|

| Poly(propylene 2,5-furandicarboxylate) (PPF) | 368 | 393 |

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 370 | 395 |

| Poly(pentylene 2,5-furandicarboxylate) (PPeF) | 370 | 396 |

| Poly(hexylene 2,5-furandicarboxylate) (PHF) | 374 | 402 |

| PBCF (31% CHDM) | 380.6 | Not reported |

Data sourced from multiple studies under nitrogen atmosphere. acs.orgresearchgate.net

Structural and Morphological Characterization of Solid-State Polymers

Understanding the solid-state structure of polymers is essential for correlating their molecular architecture with their macroscopic properties. Techniques like X-ray diffraction provide detailed information on the arrangement of polymer chains in the solid state.

Wide-Angle X-ray Diffraction (WAXD) for Crystallinity and Orientation

Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for investigating the crystalline structure of polymeric materials. researchgate.net It provides information on the degree of crystallinity, the crystal structure, and the orientation of polymer chains. mdpi.com The WAXD pattern of a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo, whereas a fully amorphous polymer exhibits only the broad halo. researchgate.net

Polymers derived from this compound can be either amorphous or semi-crystalline, depending on their chemical structure and thermal history. rsc.org For instance, homopolyesters synthesized from 2,5-FDCA are often semi-crystalline, while those derived from its 2,4-FDCA isomer tend to be amorphous. rsc.org This highlights the critical role of monomer geometry in determining the ability of polymer chains to pack into an ordered lattice.

The length of the diol used in polyester (B1180765) synthesis also significantly affects crystallinity. An increase in the number of methylene units in the diacid component of polyesters based on 2,5-bis(hydroxymethyl)furan was found to increase the degree of crystallinity from 34% to 65%. mdpi.com This is attributed to the increased flexibility of longer aliphatic chains, which facilitates more efficient chain packing. mdpi.com

WAXD is also used to study the structural changes during processing. For example, compression-molded films of furan-based polyesters like PPF and PBF have been analyzed to understand how the glycol subunit length determines the type and fraction of ordered phases that develop upon cooling from the melt. acs.orgunict.it The WAXD patterns can reveal the presence of different crystalline forms or mesophases, which have a direct impact on the material's mechanical and barrier properties. unict.it

Table 3: Chemical Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,5-furandicarboxylic acid | FDCA |

| 2,4-furandicarboxylic acid | 2,4-FDCA |

| 2,5-bis(hydroxymethyl)furan | BHMF |

| Poly(propylene 2,5-furandicarboxylate) | PPF |

| Poly(butylene 2,5-furandicarboxylate) | PBF |

| Poly(pentylene 2,5-furandicarboxylate) | PPeF |

| Poly(hexylene 2,5-furandicarboxylate) | PHF |

| Poly(octylene 2,5-furandicarboxylate) | POF |

| 1,4-cyclohexanedimethanol | CHDM |

| Poly(butylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylic acid) | PBCF |

Future Research Directions and Translational Perspectives for 2,5 Furandicarbonyl Dichloride

Development of Novel and Green Synthetic Pathways

While the conversion of FDCA to FDCC can be achieved using conventional reagents like thionyl chloride, a key focus for future research is the development of more environmentally benign and efficient synthetic routes. wikipedia.org This aligns with the broader goals of green chemistry to reduce waste and utilize renewable resources.

Future research will likely focus on developing catalytic systems that improve the atom economy of FDCC synthesis. This includes the exploration of solid catalysts and recyclable reagents to minimize the environmental impact of the current synthetic methods. researchgate.net The development of one-pot syntheses from biomass-derived precursors to FDCC without the isolation of intermediate products is a significant long-term goal. mdpi.com Research into continuous flow processes could also offer advantages in terms of safety, efficiency, and scalability.

The use of biocatalysts in the synthesis of FDCA is a rapidly growing field of research, and this could be extended to the production of its derivatives. nih.gov While direct enzymatic synthesis of acid chlorides is challenging, research into novel enzyme discovery and protein engineering could lead to biocatalytic routes for FDCC production under mild conditions. nih.gov An alternative approach is the enzymatic synthesis of FDCA from renewable feedstocks, followed by a green chemical conversion to FDCC. researchgate.net Research in this area is focused on improving enzyme stability, activity, and reusability to create economically viable bioprocesses. nih.gov

Design and Engineering of Advanced Polymeric Materials

FDCC is a key monomer for the synthesis of a wide range of furan-based polymers, including polyesters and polyamides. rsc.org Future research will focus on the design and engineering of these materials to achieve specific properties for advanced applications.

Copolymerization is a versatile strategy to tailor the properties of furan-based polymers. mdpi.com Future research will explore the synthesis of novel copolymers of FDCC with other bio-based monomers to create materials with a wide range of thermal and mechanical properties. mdpi.com For example, the incorporation of flexible aliphatic diols can be used to tune the glass transition temperature and crystallinity of the resulting polyesters. rsc.org The development of polymer blends containing furan-based polymers is another promising area of research to create materials with enhanced performance and processability. rsc.org

Below is a table summarizing the effect of different comonomers on the properties of furan-based polyesters.

| Comonomer Type | Effect on Polymer Properties | Potential Applications |

| Short-chain aliphatic diols | Increased rigidity and thermal stability | Engineering plastics, fibers |

| Long-chain aliphatic diols | Increased flexibility and lower glass transition temperature | Elastomers, flexible packaging |

| Aromatic diols | Enhanced thermal and mechanical properties | High-performance composites |

| Bio-based diacids | Improved biodegradability | Sustainable packaging, agricultural films |

The integration of furan-based polymers derived from FDCC into composites and nanocomposites is a promising avenue for creating high-performance materials. mdpi.com Future research will focus on the development of furan-based polymer composites reinforced with natural fibers, such as cellulose (B213188) and lignin, to create fully bio-based materials with excellent mechanical properties. researchgate.net The use of furan-based polymers as matrices for nanocomposites containing fillers such as nanoclays, carbon nanotubes, and graphene will also be explored to develop materials with enhanced barrier properties, flame retardancy, and electrical conductivity. The synthesis of chemically homogeneous nanothreads from 2,5-furandicarboxylic acid has also been reported, opening up possibilities for novel energy storage and advanced structural materials. scispace.com

Fundamental Mechanistic Understanding of Polymerization and Degradation Processes

A deeper understanding of the polymerization and degradation mechanisms of furan-based polymers is crucial for their widespread adoption. Future research in this area will focus on both the synthesis and end-of-life of these materials.

A detailed investigation into the kinetics and thermodynamics of the polymerization of FDCC with various comonomers will enable better control over the molecular weight, architecture, and properties of the resulting polymers. rsc.org This includes studying the influence of catalysts, reaction conditions, and monomer purity on the polymerization process.